[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate
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Overview
Description
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate is a complex organic compound characterized by its unique structural features
Mechanism of Action
Target of Action
Similar compounds like 4-nitrophenyl β-d-xylopyranoside have been used as substrates to assay the activity of β-xylosidase . This suggests that 2-Nitrophenyl 2,3-di-O-acetyl-beta-D-xylopyranoside might also interact with enzymes involved in carbohydrate metabolism.
Mode of Action
Based on its structural similarity to other nitrophenyl glycosides, it is plausible that it may be hydrolyzed by enzymes such as β-xylosidase, releasing 2-nitrophenol and a sugar moiety .
Result of Action
The release of 2-nitrophenol upon hydrolysis by β-xylosidase could potentially be used as a marker for enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate typically involves multiple steps. The starting materials often include hydroxylated oxane derivatives and nitrophenol compounds. The key steps in the synthesis include:
Acetylation: The hydroxyl groups of the oxane derivative are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitration: The phenol group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The nitrated phenol is then coupled with the acetylated oxane derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetates.
Scientific Research Applications
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate can be compared with other similar compounds such as:
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-methoxyphenoxy)oxan-4-yl] acetate: Differing by the presence of a methoxy group instead of a nitro group.
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-chlorophenoxy)oxan-4-yl] acetate: Differing by the presence of a chloro group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO9/c1-8(17)23-13-11(19)7-22-15(14(13)24-9(2)18)25-12-6-4-3-5-10(12)16(20)21/h3-6,11,13-15,19H,7H2,1-2H3/t11-,13+,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWOTRGXPBRCG-BEAPCOKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CO[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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